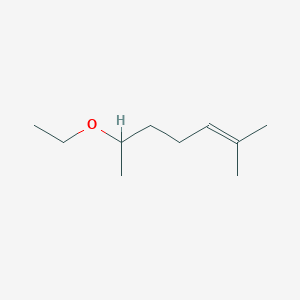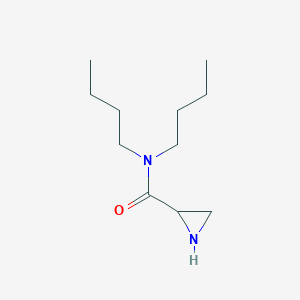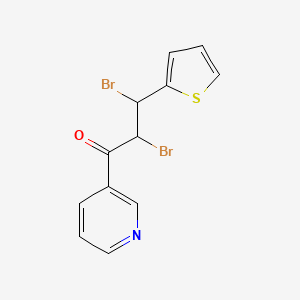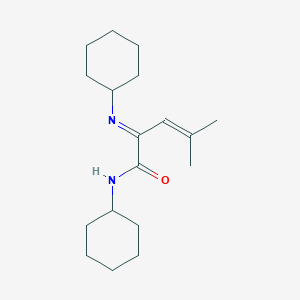
6-Ethoxy-2-methylhept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-2-methylhept-2-ene is an organic compound with the molecular formula C10H20O. It is a member of the alkene family, characterized by the presence of a double bond between carbon atoms. This compound is notable for its ethoxy and methyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-2-methylhept-2-ene typically involves the alkylation of a suitable precursor. One common method is the reaction of 2-methylhept-2-ene with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through catalytic processes. Catalysts such as palladium or platinum are often used to facilitate the alkylation reaction. The reaction conditions, including temperature and pressure, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-2-methylhept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated hydrocarbons.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is often used.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Formation of 6-ethoxy-2-methylheptan-2-one.
Reduction: Formation of 6-ethoxy-2-methylheptane.
Substitution: Formation of various substituted alkenes depending on the nucleophile used.
Scientific Research Applications
6-Ethoxy-2-methylhept-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers.
Mechanism of Action
The mechanism of action of 6-Ethoxy-2-methylhept-2-ene involves its interaction with molecular targets such as enzymes and receptors. The ethoxy and methyl groups influence its binding affinity and reactivity. The double bond in the compound allows it to participate in various addition reactions, which are crucial for its biological and chemical activity.
Comparison with Similar Compounds
Similar Compounds
2-Methylhept-2-ene: Lacks the ethoxy group, resulting in different chemical properties.
6-Methyl-2-heptene: Similar structure but without the ethoxy group.
2-Ethoxy-2-methylheptane: Saturated analog with different reactivity.
Uniqueness
6-Ethoxy-2-methylhept-2-ene is unique due to the presence of both ethoxy and methyl groups, which impart distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.
Properties
CAS No. |
89654-12-6 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
6-ethoxy-2-methylhept-2-ene |
InChI |
InChI=1S/C10H20O/c1-5-11-10(4)8-6-7-9(2)3/h7,10H,5-6,8H2,1-4H3 |
InChI Key |
RCQNNXZFFBBXQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Decyl(propyl)amino]propan-1-OL](/img/structure/B14381718.png)
![2,2,2-Trifluoro-N-[2-(1-methyl-2,5-dioxocyclopentyl)ethyl]acetamide](/img/structure/B14381725.png)
![lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine](/img/structure/B14381730.png)
![1,1'-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene)](/img/structure/B14381732.png)
![1-{8-(Benzyloxy)-2-[6-(benzyloxy)hexyl]octyl}-1H-imidazole](/img/structure/B14381734.png)

![(1E)-4-(Benzyloxy)-N-[3-(benzyloxy)propyl]butan-1-imine](/img/structure/B14381744.png)


![1-[4-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14381756.png)

![1-[4-(Butane-1-sulfonyl)butoxy]-4-methylbenzene](/img/structure/B14381769.png)
![(E,E)-1,1'-Oxybis[(4-methylphenyl)diazene]](/img/structure/B14381770.png)
![2-[(3-Methylbutyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14381772.png)
